molecular formula C18H17BrN6O3 B11995787 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

Cat. No.: B11995787
M. Wt: 445.3 g/mol
InChI Key: KQEMZUWOIMNAET-VMPQGERRSA-N
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Description

  • This compound is a hydrazide derivative with a complex structure. Let’s break it down:
    • The core structure consists of a purine ring system (the same type of ring found in DNA and RNA bases).
    • Attached to the purine ring, we have a phenylpropenylidene group, which contains a bromine atom.
    • Additionally, there’s a dimethylmalonate moiety (the 2,6-dioxo part) linked to the purine ring.
    • Finally, the compound features an acetohydrazide functional group.
  • Overall, it’s a hybrid of purine, phenyl, and hydrazide components.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of appropriate precursors.
    • Industrial production methods are likely proprietary and not widely disclosed.
  • Chemical Reactions Analysis

      Reactivity: The compound contains multiple functional groups, making it potentially reactive.

      Common Reactions:

      Major Products: These would depend on reaction conditions and reagents.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an antiviral or anticancer agent due to the purine scaffold.

      Biological Studies: Explore its interactions with enzymes or receptors.

      Materials Science: Assess its use in organic electronics or sensors.

  • Mechanism of Action

      Targets: The purine portion could interact with adenosine receptors or other purine-related proteins.

      Pathways: Investigate its impact on cell signaling, metabolism, or gene expression.

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C18H17BrN6O3

    Molecular Weight

    445.3 g/mol

    IUPAC Name

    N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

    InChI

    InChI=1S/C18H17BrN6O3/c1-23-16-15(17(27)24(2)18(23)28)25(11-20-16)10-14(26)22-21-9-13(19)8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,22,26)/b13-8-,21-9+

    InChI Key

    KQEMZUWOIMNAET-VMPQGERRSA-N

    Isomeric SMILES

    CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br

    Canonical SMILES

    CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC(=CC3=CC=CC=C3)Br

    Origin of Product

    United States

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